Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[311]heptane-3-carboxylate is a complex organic compound featuring a bicyclic structure This compound is notable for its unique arrangement of functional groups, which include a cyclopropyl ring, a hydroxymethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the cycloaddition reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins, facilitated by organocatalysis . This method allows for the enantioselective formation of the bicyclic core under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic route, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of a nitro group results in an amine.
Scientific Research Applications
Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Camphor: Contains a bicyclic structure similar to the target compound.
Sordarins: Feature a bicyclic core and exhibit bioactive properties.
α-Santalol and β-Santalol: Natural products with a bicyclic framework.
Uniqueness
Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[311]heptane-3-carboxylate is unique due to its specific combination of functional groups and the resulting chemical reactivity
Properties
Molecular Formula |
C18H23NO3 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C18H23NO3/c20-13-17-9-18(10-17,15-6-7-15)12-19(11-17)16(21)22-8-14-4-2-1-3-5-14/h1-5,15,20H,6-13H2 |
InChI Key |
IRSFPYBYZHYVBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C23CC(C2)(CN(C3)C(=O)OCC4=CC=CC=C4)CO |
Origin of Product |
United States |
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